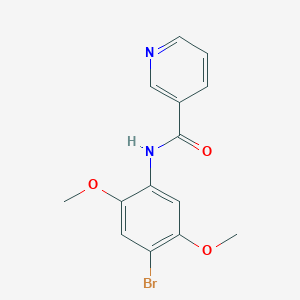

![molecular formula C20H23N5O B5601934 1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)

1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one belongs to the class of pyrazolo[1,5-a]pyrimidines, which are compounds of interest due to their various biological activities and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of amino-N-substituted pyrazole derivatives with different reagents. For example, Zhang, Lin, and Zhong (2010) described a one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones by reacting 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with different acids in the presence of POCl3 (Zhang, Lin, & Zhong, 2010).

Molecular Structure Analysis

The structure of pyrazolo[1,5-a]pyrimidines is typically confirmed through methods like IR, NMR, and X-ray diffraction analysis. Özdemir et al. (2015) conducted a detailed structural analysis of a pyrazolo[1,5-c]pyrimidine derivative using spectroscopic and X-ray diffraction methods (Özdemir et al., 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, leading to a range of derivatives with diverse properties. El-Agrody et al. (2001) explored the synthesis of triazolo and pyrimidine derivatives via reactions with various reagents, demonstrating the compound's versatility in chemical transformations (El-Agrody et al., 2001).

Aplicaciones Científicas De Investigación

Hyperuricemia Management in Pediatric Neoplastic Diseases

Research indicates that Allopurinol, a xanthine oxidase inhibitor, effectively manages hyperuricemia in children undergoing treatment for various neoplastic diseases. Allopurinol's utilization in preventing uric acid nephropathy in such pediatric cases demonstrates its significant application in oncology, ensuring the reduction of hyperuricemia without notable toxicity except for rare mild skin rashes. This highlights the compound's utility in mitigating complications associated with chemotherapy-induced hyperuricemia in children with leukemia and lymphoma (Krakoff Ih & Murphy Ml, 1968).

Allopurinol Hypersensitivity Syndrome

Allopurinol's metabolic profile and associated hypersensitivity syndrome underline the importance of monitoring plasma oxypurinol levels to prevent severe toxicity. The syndrome, characterized by skin rash, fever, and organ involvement, highlights the necessity of cautious use and monitoring during allopurinol therapy. Pharmacological studies suggest the correlation between serum oxypurinol concentrations and the risk of developing life-threatening toxicity, advocating for the monitoring of plasma levels to mitigate adverse effects (E. Casas et al., 1989).

Metabolic Insights from Allopurinol Studies

Metabolic studies of Allopurinol provide insights into its action as both a substrate and inhibitor of xanthine oxidase, leading to its conversion to alloxanthine, its major metabolite. This interaction plays a crucial role in the therapeutic effects of allopurinol in controlling hyperuricemias, underscoring its pharmacokinetic properties and the importance of understanding its metabolic pathways to optimize therapeutic outcomes (G. Elion et al., 1966).

Allopurinol's Role in Gout and Uric Acid Disorders

Allopurinol significantly impacts the treatment of gout and other uric acid disorders by inhibiting xanthine oxidase, reducing serum uric acid levels, and altering urate clearance. Its effectiveness in dissolving tophi and managing uric acid nephropathy showcases its utility in chronic management and prevention of gout exacerbations. The compound's minimal side effects, except for occasional mild reactions, highlight its safety profile in long-term use (M. A. Ogryzlo et al., 1966).

Propiedades

IUPAC Name |

1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-13-9-18(25-20(21-13)14(2)15(3)23-25)22-17-10-19(26)24(12-17)11-16-7-5-4-6-8-16/h4-9,17,22H,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFYBQSGMXXKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC3CC(=O)N(C3)CC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)

![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)

![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)

![4-chloro-N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5601902.png)

![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)

![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)

![2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole](/img/structure/B5601928.png)

![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)